molecular formula C7H6N2O B1269818 1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 54415-77-9

1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No. B1269818
CAS RN: 54415-77-9
M. Wt: 134.14 g/mol
InChI Key: GTNVJVBRPMQWBQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a complex compound with a pyrrolopyridine structure .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been reported in several studies . For instance, one study reported the synthesis of 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones .


Molecular Structure Analysis

The molecular formula of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is C7H6N2O . The compound has a molecular weight of 134.14 g/mol . The InChI string representation of the molecule is InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H, (H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-pyrrolo[3,2-c]pyridin-4(5H)-one are not detailed in the search results, the compound has been used in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a topological polar surface area of 44.9 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

Cancer Therapy

The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Drug Discovery

Azaindoles, including 4-Hydroxy-5-azaindole, are rare in nature but extremely attractive for drug discovery programs . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .

Synthesis of Azaindoles

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . These novel strategies have been used to produce a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates .

Metal-Catalyzed Reactions

Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This approach has been used in the synthesis of azaindoles .

Kinase Inhibitors

The azaindole framework, including 4-Hydroxy-5-azaindole, has been used in the design of kinase inhibitors . PIM kinases, which have been found to be upregulated in many hematological malignancies and solid tumors, can be targeted by these inhibitors .

Bioisosteres of Indole or Purine Systems

The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .

properties

IUPAC Name

1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNVJVBRPMQWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342744
Record name 4-Hydroxy-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridin-4(5H)-one

CAS RN

54415-77-9
Record name 4-Hydroxy-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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